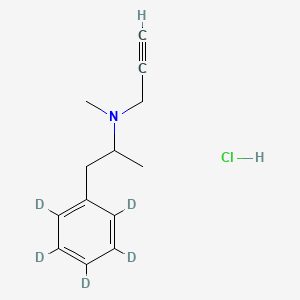
Mif2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Mif2-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
Mif2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of D-dopachrome tautomerase.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its potential in cancer therapy, particularly in non-small cell lung cancer.
Mecanismo De Acción
Mif2-IN-1 exerts its effects by inhibiting the activity of D-dopachrome tautomerase. This inhibition leads to the deactivation of the MAPK pathway, resulting in cell cycle arrest and suppression of cancer cell proliferation. The molecular targets involved include key proteins in the MAPK pathway, which play a crucial role in cell growth and survival .
Comparación Con Compuestos Similares
Mif2-IN-1 is unique compared to other similar compounds due to its potent inhibition of D-dopachrome tautomerase and its specific mechanism of action. Similar compounds include:
ISO-1: Binds to the active-site residue Asn-97 of MIF, leading to structural changes that block MIF–CD74 binding.
4-IPP: Covalently binds to Pro-1 of MIF or DDT, altering their structure and preventing function.
Propiedades
Fórmula molecular |
C26H19F3N2O2S |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
5-methyl-3-[(1R)-1-naphthalen-1-ylethyl]-6-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19F3N2O2S/c1-14-21-23(34-22(14)17-9-5-10-18(13-17)26(27,28)29)30-25(33)31(24(21)32)15(2)19-12-6-8-16-7-3-4-11-20(16)19/h3-13,15H,1-2H3,(H,30,33)/t15-/m1/s1 |
Clave InChI |
XKCIYWJZAMFYTL-OAHLLOKOSA-N |
SMILES isomérico |
CC1=C(SC2=C1C(=O)N(C(=O)N2)[C@H](C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)

![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)





![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
